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Overview
Description
N(alpha)-(2-Naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which make it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(alpha)-(2-Naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide typically involves multiple steps, starting with the preparation of the naphthylsulfonylglycyl intermediate. This intermediate is then reacted with 4-guanidinomethylphenylalanine under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N(alpha)-(2-Naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N(alpha)-(2-Naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is employed in biochemical assays to study enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N(alpha)-(2-Naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonylglycyl derivatives and guanidinomethylphenylalanine analogs. These compounds share structural similarities but may differ in their specific functional groups or side chains .
Uniqueness
N(alpha)-(2-Naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
CAS No. |
109273-51-0 |
---|---|
Molecular Formula |
C28H34N6O4S |
Molecular Weight |
550.7 g/mol |
IUPAC Name |
N-[3-[4-[(diaminomethylideneamino)methyl]phenyl]-1-oxo-1-piperidin-1-ylpropan-2-yl]-2-(naphthalen-2-ylsulfonylamino)acetamide |
InChI |
InChI=1S/C28H34N6O4S/c29-28(30)31-18-21-10-8-20(9-11-21)16-25(27(36)34-14-4-1-5-15-34)33-26(35)19-32-39(37,38)24-13-12-22-6-2-3-7-23(22)17-24/h2-3,6-13,17,25,32H,1,4-5,14-16,18-19H2,(H,33,35)(H4,29,30,31) |
InChI Key |
WMTPJYLLGLWCDT-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C(CC2=CC=C(C=C2)CN=C(N)N)NC(=O)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
C1CCN(CC1)C(=O)C(CC2=CC=C(C=C2)CN=C(N)N)NC(=O)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Synonyms |
N(alpha)-(2-naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide NSGGMPP |
Origin of Product |
United States |
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